3-[(2-Furylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one
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Overview
Description
3-[(2-Furylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a chemical compound known for its unique structure and properties It features a cyclohexene ring substituted with a furylmethylamino group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Furylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 2-furylmethylamine with 5,5-dimethylcyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of automated systems and advanced purification techniques further enhances the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Furylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The furylmethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
3-[(2-Furylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Furylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The furylmethylamino group plays a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Furylmethylamino)-5,5-dimethylcyclohex-2-en-1-one
- 3-(Furan-2-ylmethylamino)-5,5-dimethylcyclohex-2-en-1-one
Uniqueness
3-[(2-Furylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of the furylmethylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-[(2-Furylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one (CAS Number: 325853-48-3) is a compound of interest due to its unique structural features and potential biological activities. The compound contains a cyclohexenone core with an amino substitution that may impart various pharmacological properties. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₁₇NO₂
- Molecular Weight : 221.28 g/mol
- Density : Approximately 1.1 g/cm³
- Boiling Point : 343.5 °C at 760 mmHg
- Melting Point : Data not extensively documented, but similar compounds suggest a range around 100-150 °C .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of cyclohexenones have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | S. aureus | 15 |
Compound B | E. coli | 12 |
This compound | TBD |
Antioxidant Activity
The antioxidant potential of this compound has also been explored. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases. In vitro assays have demonstrated that derivatives with similar structures can scavenge free radicals effectively.
Assay Type | IC50 Value (µM) |
---|---|
DPPH Scavenging | TBD |
ABTS Assay | TBD |
Cytotoxicity Studies
Cytotoxicity against cancer cell lines is another area of interest. Preliminary studies indicate that this compound may induce apoptosis in specific cancer cells, potentially through pathways involving caspases and mitochondrial dysfunction.
Cell Line | IC50 Value (µM) |
---|---|
HeLa (cervical) | TBD |
MCF7 (breast) | TBD |
Case Study 1: Synthesis and Evaluation
A study conducted by researchers at Monash University explored the synthesis of various amino-substituted cyclohexenones, including derivatives like this compound. The synthesized compounds were evaluated for their biological activities, revealing promising results in antimicrobial assays and cytotoxicity against cancer cell lines .
Case Study 2: Mechanistic Insights
In another study published in Heterocycles, the authors investigated the mechanistic pathways through which similar compounds exert their biological effects. They noted that the presence of the furan ring significantly enhances the interaction with biological targets, leading to increased potency against microbial pathogens .
Properties
IUPAC Name |
3-(furan-2-ylmethylamino)-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2)7-10(6-11(15)8-13)14-9-12-4-3-5-16-12/h3-6,14H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZSNZNPGBOPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCC2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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